molecular formula C14H8Cl2O3 B8307368 4-(3,4-Dichlorobenzoyl)benzoic acid

4-(3,4-Dichlorobenzoyl)benzoic acid

Cat. No.: B8307368
M. Wt: 295.1 g/mol
InChI Key: VGKDIWWUOQYGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorobenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H8Cl2O3 and its molecular weight is 295.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have demonstrated that derivatives of 4-(3,4-Dichlorobenzoyl)benzoic acid exhibit notable antimicrobial activity. For instance, hydrazone derivatives synthesized from this compound have shown significant efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis . The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

Anti-inflammatory and Anticancer Activities
In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory and anticancer activities. Some derivatives have demonstrated promising results in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. This makes them potential candidates for further development as therapeutic agents in oncology .

Therapeutic Applications

Anesthetic Properties
The compound has been explored for its anesthetic properties as well. Certain esters derived from 3,4-dichlorobenzoic acid have been reported to possess analgesic effects with lower toxicity compared to traditional anesthetics like procaine. These esters can be used for intravenous administration to relieve pain associated with severe injuries or cancer .

Potential Use in Drug Formulations
The unique chemical structure of this compound allows it to serve as a building block in the synthesis of more complex pharmaceutical compounds. Its derivatives can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various hydrazone derivatives of this compound revealed that some compounds exhibited significant inhibition zones against Gram-positive bacteria. The results indicated that modifications to the side chains could enhance antimicrobial potency .
  • Cancer Cell Line Testing
    In vitro testing on cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis effectively. The study highlighted the importance of substituent groups on the benzene rings in modulating biological activity .

Summary Table of Applications

Application TypeDescriptionExample Findings
AntimicrobialEffective against E. coli and B. subtilisSignificant inhibition zones observed
Anti-inflammatoryPotential use as an anti-inflammatory agentInhibition of inflammatory markers
AnestheticLower toxicity compared to traditional anestheticsEffective pain relief
Cancer TreatmentInduces apoptosis in cancer cellsPromising results in cell line tests

Properties

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

4-(3,4-dichlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H8Cl2O3/c15-11-6-5-10(7-12(11)16)13(17)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)

InChI Key

VGKDIWWUOQYGSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.